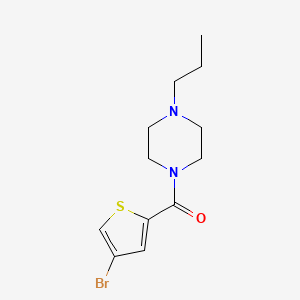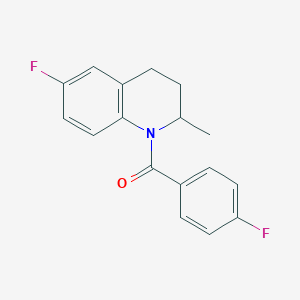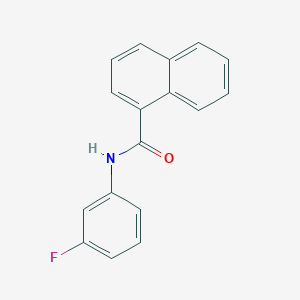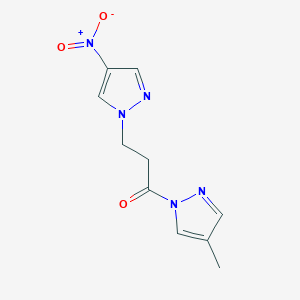
(4-Bromothiophen-2-yl)(4-propylpiperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-BROMO-2-THIENYL)(4-PROPYLPIPERAZINO)METHANONE is a chemical compound that features a brominated thiophene ring and a propyl-substituted piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-BROMO-2-THIENYL)(4-PROPYLPIPERAZINO)METHANONE typically involves the bromination of a thiophene derivative followed by the introduction of a piperazine ring. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like dichloromethane. The piperazine ring is introduced through nucleophilic substitution reactions, often using propyl-substituted piperazine and appropriate catalysts.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and piperazine substitution reactions. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent product quality.
Types of Reactions:
Oxidation: The thiophene ring can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to a hydrogen atom under specific conditions.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding hydrogenated thiophene derivative.
Substitution: Formation of various substituted thiophene derivatives.
Scientific Research Applications
Chemistry: (4-BROMO-2-THIENYL)(4-PROPYLPIPERAZINO)METHANONE is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology: In biological research, this compound is used to study the interactions of brominated thiophenes with biological macromolecules. It serves as a probe to investigate enzyme mechanisms and receptor binding.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural features make it a candidate for the design of drugs targeting specific receptors or enzymes.
Industry: In the industrial sector, (4-BROMO-2-THIENYL)(4-PROPYLPIPERAZINO)METHANONE is used in the production of advanced materials, including polymers and electronic components. Its properties are exploited to enhance the performance of these materials.
Mechanism of Action
The mechanism of action of (4-BROMO-2-THIENYL)(4-PROPYLPIPERAZINO)METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated thiophene ring can engage in π-π stacking interactions, while the piperazine moiety can form hydrogen bonds or ionic interactions. These interactions modulate the activity of the target molecules, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
- (4-Bromo-5-propyl-2-thienyl)(4-phenyl-1-piperazinyl)methanone
- (4-Bromo-2-thienyl)[4-(4-methoxyphenyl)-1-piperazinyl]methanone
Comparison: Compared to its analogs, (4-BROMO-2-THIENYL)(4-PROPYLPIPERAZINO)METHANONE is unique due to its specific substitution pattern on the thiophene and piperazine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H17BrN2OS |
|---|---|
Molecular Weight |
317.25 g/mol |
IUPAC Name |
(4-bromothiophen-2-yl)-(4-propylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C12H17BrN2OS/c1-2-3-14-4-6-15(7-5-14)12(16)11-8-10(13)9-17-11/h8-9H,2-7H2,1H3 |
InChI Key |
QGBDRQGZBRDZTJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCN(CC1)C(=O)C2=CC(=CS2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-cyclopropyl-4-(difluoromethyl)-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10966171.png)
![2-{5-[(4-Methoxyphenoxy)methyl]-2-furyl}-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10966183.png)

![2-methyl-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}furan-3-carboxamide](/img/structure/B10966191.png)
![1-Ethyl-N-[2-methyl-4-oxo-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-D]pyrimidin-3(4H)-YL]-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B10966195.png)
![3-(3,4-dimethoxyphenyl)-4-ethyl-5-[(3-methoxybenzyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B10966197.png)
![N-[4-(diethylamino)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10966203.png)

![4-({3-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}amino)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B10966208.png)
![4-[(5-chlorothiophen-2-yl)methyl]-N-(2-fluorophenyl)piperazine-1-carboxamide](/img/structure/B10966210.png)

![5-cyclopropyl-7-(difluoromethyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10966234.png)
![2-(4-chloro-3-methyl-1H-pyrazol-1-yl)-1-{4-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}ethanone](/img/structure/B10966242.png)
![Methyl 3-[(4-phenylbutanoyl)amino]thiophene-2-carboxylate](/img/structure/B10966253.png)
